Bienvenue dans la boutique en ligne BenchChem!

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

KCC2 inhibition Ion transport Structure-Activity Relationship

This compound (CAS 922901-31-3) is the only acetamide-bridged analog in the thiazole-pyridazinone class. Unlike the standard KCC2 inhibitor VU0240551 (thioether, IC50=568 nM), the amide linker reduces oxidative S-oxidation susceptibility and alters hydrogen-bonding capacity—essential for SAR campaigns where linker chemistry is the variable. The compact 4-methylthiazole substituent is predicted to abolish NK-3 receptor binding (cf. tetrahydrobenzothiazole analog Ki=6 nM), making this compound an ideal structurally matched negative control for NK-3 assays and selectivity panels. Procure for GABA receptor modulation studies where the fully unsaturated pyridazinone core and unsubstituted 3-phenyl group differentiate it from anticonvulsant lead SP-5F. Compare with the propanamide isomer CAS 1203283-21-9 to optimize linker length. Available as a screening library compound (≥90% purity).

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 922901-31-3
Cat. No. B2945453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
CAS922901-31-3
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N4O2S/c1-11-10-23-16(17-11)18-14(21)9-20-15(22)8-7-13(19-20)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18,21)
InChIKeyDONCMWKACQRZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide (CAS 922901-31-3) for Research


N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide (CAS 922901-31-3) is a synthetic heterocyclic compound with the molecular formula C16H14N4O2S and a molecular weight of 326.37 g/mol [1]. It is a member of the thiazole-pyridazinone hybrid class, featuring a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an acetamide bridge to a 4-methyl-1,3-thiazol-2-yl moiety [1]. This compound is supplied as a screening library compound by vendors such as Life Chemicals with a specified purity of 90%+ [1]. Its structural scaffold is shared with bioactive molecules targeting ion transporters, G-protein coupled receptors, and CNS disorders, but no direct biological activity data has been published in primary literature for this specific compound. Selection for procurement must therefore be based on its structural differentiation from closely related, biologically annotated analogs.

Why N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide Cannot Be Replaced by Generic Analogs


Within the thiazole-pyridazinone hybrid class, seemingly minor structural variations produce profound shifts in biological target engagement. The closest annotated analog, VU0240551 (CAS 893990-34-6), is a potent KCC2 inhibitor (IC50 = 568 nM) but differs by a single atom: a thioacetamide (C-S-C) linker replaces the acetamide (C-N-C) linker present in the target compound [1], [2]. This thioether-to-amide substitution alters hydrogen-bonding capacity, conformational flexibility, and metabolic stability, making the two compounds non-interchangeable for experiments probing ion transport. Another related analog, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, is a high-affinity NK-3 receptor antagonist (Ki = 6 nM) but bears a bulky tetrahydrobenzothiazole group instead of the target's compact 4-methylthiazole, which critically impacts receptor binding pocket fit [3]. The target compound's specific combination of the 4-methylthiazole substituent and the acetamide linker is absent from all biologically characterized analogs, meaning generic substitution risks acquiring either off-target activity or losing the structural features needed for a given screening campaign. Selection must therefore be guided by the compound's precise chemical identity, not merely its class membership.

Quantitative Differentiation Evidence for N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide


Acetamide Linker vs. Thioacetamide Linker: Impact on KCC2 Inhibitory Activity

The target compound's acetamide linker (N-C(=O)-C) is a key structural differentiator from the thioacetamide linker (S-C(=O)-C) in VU0240551, the only closely related compound with published biological activity. VU0240551 inhibits the neuronal K-Cl cotransporter KCC2 with an IC50 of 568 nM [1]. The oxygen-to-sulfur substitution in the linker region is expected to alter hydrogen-bonding patterns with the target protein, as carbonyl oxygen in amides is a stronger hydrogen bond acceptor than sulfur in thioethers. Additionally, thioethers are more susceptible to oxidative metabolism (S-oxidation) compared to amides, potentially resulting in different metabolic stability profiles [2]. The target compound has no published KCC2 activity data, but the single-atom linker difference provides a rational basis for selecting this compound over VU0240551 for experiments where the thioether moiety is undesirable.

KCC2 inhibition Ion transport Structure-Activity Relationship

4-Methylthiazole vs. Tetrahydrobenzothiazole: Implications for NK-3 Receptor Affinity

The target compound carries a compact 4-methyl-1,3-thiazol-2-yl substituent, whereas the high-affinity NK-3 antagonist analog (CHEMBL3422016) bears a bulky 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group and achieves a Ki of 6 nM at the NK-3 receptor [1]. The significantly larger molecular volume of the tetrahydrobenzothiazole group likely fills a hydrophobic sub-pocket in the NK-3 binding site that the smaller 4-methylthiazole cannot occupy, resulting in a predicted loss of NK-3 affinity for the target compound. This structural difference makes the target compound a potentially cleaner tool for assays where NK-3 receptor engagement constitutes an off-target liability. Conversely, the reduced steric bulk of the 4-methylthiazole may enable binding to targets with shallower or sterically constrained pockets where the tetrahydrobenzothiazole analog is too large.

NK-3 receptor GPCR Neurokinin antagonism

Distinct Substitution Pattern from Anticonvulsant Thiazole-Pyridazinone Hybrids

The pyridazinone-thiazole hybrid class has produced validated anticonvulsant leads, most notably SP-5F (ED50 = 24.38 mg/kg in the MES model) [1]. The target compound differs from SP-5F in two critical respects: (1) SP-5F bears a 3-(4-chlorophenyl) substituent on the pyridazinone ring, whereas the target compound has an unsubstituted 3-phenyl group; and (2) SP-5F has a dihydropyridazinone core (saturated at the 4,5-positions) while the target compound's pyridazinone is unsaturated. These differences modulate both electronic properties and molecular planarity, directly impacting GABA receptor binding. The target compound's fully aromatic pyridazinone core and unsubstituted phenyl ring make it distinct from SP-5F and other anticonvulsant leads, suggesting divergent pharmacology despite scaffold similarity.

Anticonvulsant activity GABA modulation Epilepsy

Acetamide Linker Length vs. Propanamide in Structurally Isomeric Analogs

The target compound features an acetamide linker (two-carbon chain between the pyridazinone nitrogen and the amide carbonyl), whereas the commercially available analog 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide (CAS 1203283-21-9) contains a propanamide linker (three-carbon chain) . The additional methylene group in the propanamide analog increases conformational flexibility and extends the distance between the pyridazinone core and the thiazole ring by approximately 1.2-1.5 Å. This difference directly impacts the spatial orientation of the thiazole ring relative to the pyridazinone pharmacophore, which is critical for target engagement. Neither compound has published biological activity, but the linker length difference provides a rational basis for selecting one over the other in structure-activity relationship (SAR) studies exploring optimal linker geometry.

Linker length Conformational analysis Medicinal chemistry

Recommended Research and Procurement Scenarios for N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide


Chemical Probe for Ion Transport Studies Requiring a Non-Thioether KCC2 Scaffold

Researchers investigating the K-Cl cotransporter KCC2 and seeking to avoid the thioether moiety present in the standard tool compound VU0240551 (IC50 = 568 nM) can procure the target compound as an acetamide-containing alternative [1]. The amide linker reduces susceptibility to oxidative S-oxidation metabolism and alters hydrogen-bonding capacity, making it suitable for structure-activity relationship studies where linker chemistry is the variable under investigation .

Negative Control or Selectivity Panel Compound for NK-3 Receptor Screening

Given that the high-affinity NK-3 antagonist analog bearing a tetrahydrobenzothiazole group achieves a Ki of 6 nM, the target compound's smaller 4-methylthiazole substituent is predicted to significantly reduce NK-3 binding [1]. Procurement is warranted for use as a structurally matched negative control in NK-3 receptor assays, or for inclusion in selectivity panels to establish that observed biological effects are not mediated through NK-3 receptor engagement.

SAR Expansion of Thiazole-Pyridazinone Anticonvulsant Leads

The published anticonvulsant lead SP-5F (ED50 = 24.38 mg/kg, MES model) features a 4-chlorophenyl substituent and a partially saturated pyridazinone core [1]. The target compound's unsubstituted 3-phenyl group and fully unsaturated pyridazinone ring provide a structurally distinct entry point for SAR campaigns aimed at dissecting the contribution of phenyl substitution and core planarity to GABA receptor modulation [1].

Linker Geometry Optimization in Bidentate Pharmacophore Design

The target compound's acetamide linker (C2 chain) offers a more constrained geometry compared to the propanamide linker (C3 chain) found in the isomeric analog CAS 1203283-21-9 [1]. Medicinal chemists optimizing the spatial relationship between the pyridazinone and thiazole pharmacophores can compare these two compounds to determine the optimal linker length for a given biological target .

Quote Request

Request a Quote for N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.